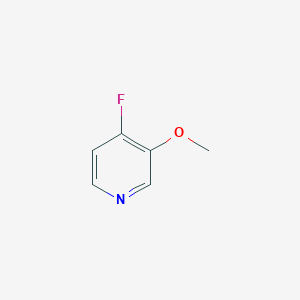
4-Fluoro-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3-methoxypyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom at the 4-position .
Another method involves the use of 4-methoxypyridine-N-oxide as a starting material, which undergoes catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyridine ring or the substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
Aryl or Alkyl Substituted Pyridines: Formed through coupling reactions
Oxidized Derivatives: Aldehydes or carboxylic acids from oxidation reactions
Fused Heterocycles: Products of cyclization reactions
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methoxypyridine has diverse applications in scientific research:
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methoxypyridine is primarily influenced by its ability to interact with various molecular targets through its fluorine and methoxy substituents. The electron-withdrawing fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and metabolic stability. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxypyridine: Similar structure but with the positions of the fluorine and methoxy groups reversed.
4-Fluoropyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxypyridine: Lacks the fluorine atom, affecting its electron density and reactivity.
Uniqueness
4-Fluoro-3-methoxypyridine is unique due to the combined effects of the fluorine and methoxy groups on its chemical behavior. The fluorine atom’s strong electron-withdrawing nature, coupled with the electron-donating methoxy group, creates a distinct electronic environment that influences the compound’s reactivity and interactions with other molecules. This makes it a versatile intermediate in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
629626-46-6 |
|---|---|
Molekularformel |
C6H6FNO |
Molekulargewicht |
127.12 g/mol |
IUPAC-Name |
4-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H6FNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 |
InChI-Schlüssel |
RPXRNXIZMOQZHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
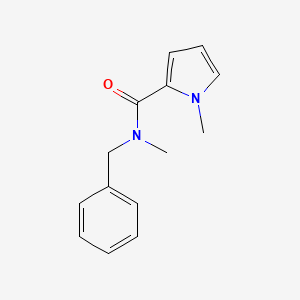
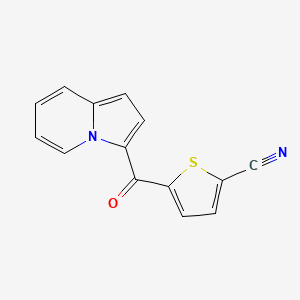
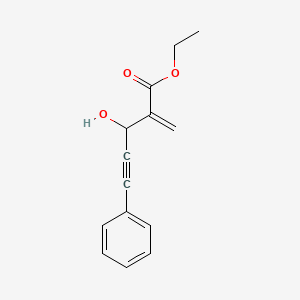
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

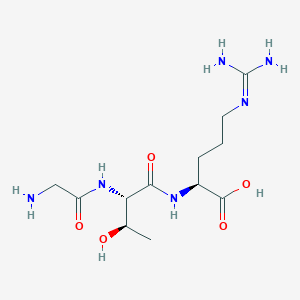
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
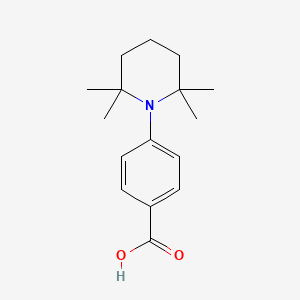
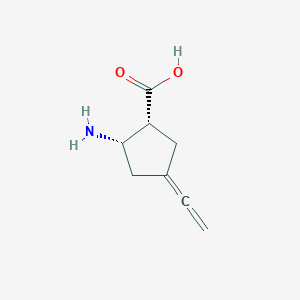


![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
